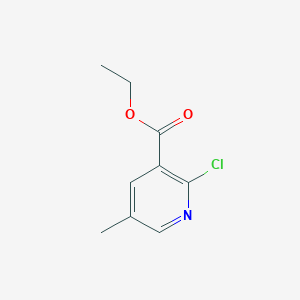

Ethyl 2-chloro-5-methylnicotinate

Description

Significance of Pyridine (B92270) Scaffolds in Chemical Research

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast array of biologically active compounds and functional materials. rsc.orgresearchgate.netrsc.orgnih.govnih.gov Its presence is noted in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin. nih.gov In the realm of medicinal chemistry, pyridine scaffolds are considered "privileged structures" due to their ability to bind to a wide range of biological targets. rsc.orgresearchgate.netrsc.org This has led to their incorporation into a multitude of FDA-approved drugs. rsc.orgresearchgate.netrsc.org The nitrogen atom in the pyridine ring not only influences the molecule's basicity and solubility but also provides a handle for regioselective functionalization. nih.gov Pyridine derivatives are also extensively used as ligands in organometallic chemistry and as catalysts in various organic transformations. nih.gov

Overview of Chloronicotinate Esters as Synthetic Building Blocks

Chloronicotinate esters are valuable intermediates in the synthesis of more complex molecules. The chlorine atom on the pyridine ring can be readily displaced by a variety of nucleophiles, making these compounds versatile precursors for creating new carbon-carbon and carbon-heteroatom bonds. The ester group, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or transformed into other functional groups. This dual reactivity allows for a stepwise and controlled elaboration of the molecular framework. The synthesis of chloronicotinate esters can be achieved through several methods, including the esterification of chloronicotinic acids. google.comresearchgate.net For instance, 2-chloronicotinic acid can be converted to its methyl ester using diazomethane (B1218177) or by reaction with thionyl chloride followed by an alcohol. researchgate.netprepchem.com

Academic and Research Focus on Ethyl 2-chloro-5-methylnicotinate

Among the various chloronicotinate esters, this compound has emerged as a compound of particular interest to the academic and research communities. Its specific substitution pattern, featuring a chloro group at the 2-position, a methyl group at the 5-position, and an ethyl ester at the 3-position, offers unique opportunities for the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals. The presence of the methyl group can influence the electronic properties and steric environment of the pyridine ring, potentially leading to altered reactivity and biological activity compared to its unsubstituted counterparts. Research efforts are often directed towards the development of efficient synthetic routes to this compound and the exploration of its reactivity in various chemical transformations.

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 850080-86-3 | C9H10ClNO2 | 199.64 |

| 2-Chloronicotinic acid | 2942-59-8 | C6H4ClNO2 | 157.55 |

| Ethyl nicotinate (B505614) | 614-18-6 | C8H9NO2 | 151.16 |

| Ethyl 2-methylnicotinate | 5859-00-7 | C9H11NO2 | 165.19 |

Table 2: Spectroscopic Data for Related Pyridine Derivatives

| Compound | 1H NMR Data (CDCl3, δ ppm) |

| 2-Chloro-5-methylpyridine | 8.18 (d), 7.45 (d), 7.13 (d), 2.27 (s) chemicalbook.com |

| 5-Ethyl-2-methylpyridine | Signals observed at various shifts, specific data requires account access spectrabase.com |

| Ethyl 2-methylnicotinate | 8.60 (dd), 8.19 (dd), 7.21 (dd), 4.38 (q), 2.84 (s), 1.40 (t) google.com |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-5-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-3-13-9(12)7-4-6(2)5-11-8(7)10/h4-5H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIYWVCXXWPZXRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=CC(=C1)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40680522 | |

| Record name | Ethyl 2-chloro-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

894074-85-2 | |

| Record name | Ethyl 2-chloro-5-methylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40680522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of Ethyl 2 Chloro 5 Methylnicotinate

Nucleophilic Aromatic Substitution Reactions on the Pyridine (B92270) Ring

Nucleophilic aromatic substitution (SNAr) is a principal reaction pathway for ethyl 2-chloro-5-methylnicotinate. This reaction involves the attack of a nucleophile on the electron-deficient pyridine ring, leading to the displacement of a substituent, most commonly the chloride.

Displacement of the Chloro Substituent

The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by various nucleophiles. The electron-withdrawing nature of the pyridine nitrogen enhances the electrophilicity of the carbon atom bonded to the chlorine, facilitating nucleophilic attack. vaia.com This is a key step in the synthesis of various derivatives.

The reactivity of 2-chloropyridines in nucleophilic substitution is significantly higher than that of their 3-chloro counterparts. vaia.com This is attributed to the ability of the nitrogen atom to stabilize the negatively charged intermediate (a Meisenheimer-like complex) formed during the reaction through resonance. vaia.comvaia.com The negative charge can be delocalized onto the electronegative nitrogen atom, which is not possible when the leaving group is at the 3-position. vaia.com This stabilization of the transition state lowers the activation energy and accelerates the reaction. vaia.comvaia.com

A prominent example of this reactivity is the synthesis of Zopiclone, a non-benzodiazepine hypnotic agent. In this synthesis, a key step involves the nucleophilic displacement of the chloro group of a related 2-chloropyridine (B119429) derivative by a piperazine (B1678402) derivative. google.comgoogle.com

Reactivity of the Ester Moiety

While the primary site for nucleophilic attack is the carbon bearing the chloro group, the ester moiety can also undergo nucleophilic acyl substitution. However, this generally requires harsher conditions or specific reagents. Esters are generally less reactive towards nucleophiles than acid chlorides or anhydrides. libretexts.org Reactions at the ester group typically involve nucleophilic attack at the carbonyl carbon.

Electrophilic Aromatic Substitution on the Pyridine Nucleus

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. masterorganicchemistry.com The presence of the chloro and ethyl carboxylate groups, which are also electron-withdrawing, further deactivates the ring. Therefore, forcing conditions and strong electrophiles are typically required for such transformations. When EAS does occur, the substitution pattern is influenced by the directing effects of the existing substituents.

Metal-Catalyzed Cross-Coupling Reactions Utilizing the Halogenated Pyridine

The chloro substituent on the pyridine ring of this compound makes it a suitable substrate for various metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netethz.ch

Commonly employed cross-coupling reactions include:

Suzuki Coupling: Reaction with boronic acids or their esters, catalyzed by a palladium complex, to form a new carbon-carbon bond.

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to create carbon-carbon triple bonds. researchgate.net

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form N-aryl products.

Negishi Coupling: Nickel- or palladium-catalyzed reaction with organozinc reagents. nih.gov

These reactions offer a versatile platform for modifying the pyridine core of this compound, enabling the synthesis of a wide array of complex molecules. The choice of catalyst, ligands, base, and reaction conditions is crucial for achieving high yields and selectivity. ethz.ch

Functional Group Interconversions and Derivatization

Hydrolysis of the Ester Group

The ethyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. libretexts.org

Base-catalyzed hydrolysis (saponification): This is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via a nucleophilic acyl substitution mechanism, where a hydroxide ion attacks the carbonyl carbon. libretexts.org The resulting carboxylate salt is then protonated in a separate acidic workup step to yield the carboxylic acid. libretexts.org

Acid-catalyzed hydrolysis: This is the reverse of Fischer esterification and is typically performed by heating the ester in an aqueous solution containing a strong acid, such as hydrochloric acid or sulfuric acid. libretexts.org The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water. libretexts.org

The resulting 2-chloro-5-methylnicotinic acid is a valuable intermediate for the synthesis of other derivatives, such as amides and other esters. google.com

Role As a Synthetic Intermediate and Building Block

Precursor to Diversely Substituted Pyridine (B92270) Derivatives

The chemical reactivity of Ethyl 2-chloro-5-methylnicotinate allows for selective transformations at multiple sites on the molecule, making it an excellent precursor for a variety of substituted pyridine derivatives. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, while the ethyl ester at the 3-position can undergo reactions such as hydrolysis, amidation, and reduction.

Research has demonstrated its role in the synthesis of key intermediates for pharmaceuticals. For instance, it is a precursor in a multi-step synthesis to produce 2-chloro-3-amino-4-methylpyridine, a crucial intermediate for the anti-AIDS drug Nevirapine patsnap.com. The synthesis involves the ammonolysis of a related compound, 2-chloro-4-methyl-ethyl nicotinate (B505614), to form an amide, which is then subjected to a Hofmann degradation reaction patsnap.com.

The 2-chloro group can be readily displaced by various nucleophiles. This reaction is fundamental to the utility of 2-chloronicotinic acid derivatives, which are important intermediates for medical antibiotics, anti-cardiovascular drugs, insecticides, and herbicides researchgate.net. For example, reacting 2-chloronicotinic acid with anilines can produce 2-arylaminonicotinic acids, a class of nonsteroidal anti-inflammatory drugs researchgate.net. Similarly, the chlorine atom can be substituted by other groups to create a diverse library of pyridine compounds. Furthermore, the methyl group on the pyridine ring can also be functionalized, such as through chlorination, to yield compounds like 2-chloro-5-trichloromethylpyridine, an intermediate used in the synthesis of certain herbicides epo.orggoogle.com.

| Starting Material Class | Reagent/Condition | Product Class | Reaction Type | Application of Product |

|---|---|---|---|---|

| 2-Chloro-4-methyl-ethyl nicotinate | 1. Ammonia Gas 2. Hofmann Degradation | 2-Chloro-3-amino-4-methylpyridine | Ammonolysis & Rearrangement | Pharmaceutical Intermediate patsnap.com |

| 2-Chloronicotinic acid | Anilines, K₂CO₃, Microwave | 2-Arylaminonicotinic acids | Nucleophilic Aromatic Substitution | Anti-inflammatory Drugs researchgate.net |

| 2-Chloronicotinic acid | Morpholine | 2-Morpholinonicotinic acid | Nucleophilic Aromatic Substitution | Pharmaceutical Intermediate researchgate.net |

| 2-Chloro-5-methylpyridine | Chlorine gas, free radical initiator | 2-Chloro-5-trichloromethylpyridine | Radical Halogenation | Herbicide Intermediate epo.orggoogle.com |

Application in the Construction of Fused Heterocyclic Systems

The strategic placement of reactive sites on this compound makes it an ideal starting material for constructing fused heterocyclic systems, where the pyridine ring is annulated with one or more additional rings. These complex structures are often found in the core of biologically active molecules.

A prominent example of its application is in the synthesis of Nevirapine patsnap.com. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 infection. Its chemical structure is a dipyrido[3,2-b:2′,3′-e] patsnap.comdiazepine (B8756704), a tricyclic system containing two fused pyridine rings and a diazepine ring patsnap.com. The synthesis of this complex molecule relies on intermediates derived from compounds structurally related to this compound. The pyridine core of the starting material serves as the foundation upon which the additional rings are constructed through a series of cyclization reactions.

| Intermediate Family | Resulting Fused System | Example Application |

|---|---|---|

| Substituted 2-chloropyridines | Dipyridodiazepine | Nevirapine (Anti-AIDS Drug) patsnap.com |

Contribution to the Synthesis of Complex Organic Molecules

Beyond serving as a precursor to simple derivatives and fused rings, this compound contributes to the total synthesis of complex organic molecules with significant biological or industrial applications. Its role as a building block allows for the introduction of the substituted pyridine motif into larger, multifunctional molecules.

The synthesis of herbicides is one such area. The intermediate 2-chloro-5-trichloromethylpyridine, which can be prepared from 2-chloro-5-methylpyridine, is a key material in the preparation of 4-(5-halomethyl-2-pyridyloxy)-phenoxy compounds epo.orggoogle.com. These compounds, such as fluazifop-butyl, are effective grass herbicides. The synthesis involves linking the pyridine core, originating from a precursor like this compound, to a phenoxy moiety.

The compound also serves as a starting point for creating other valuable intermediates, such as 2-chloro-5-chloromethyl-pyridine google.com. This is achieved by reacting related 2-alkoxy-5-alkoxymethyl-pyridine derivatives with a chlorinating agent. The resulting 2-chloro-5-chloromethyl-pyridine is a versatile intermediate for preparing insecticides google.com.

Utility in the Development of Advanced Chemical Scaffolds for Research

In modern drug discovery and materials science, the development of molecular scaffolds is crucial. A scaffold is a core structure from which a library of diverse compounds can be synthesized for screening and testing. This compound and its close analogs serve as valuable scaffolds due to their inherent functionality.

The pyridine ring is a common feature in many bioactive compounds, and the presence of the chloro, methyl, and ethyl ester groups provides three distinct points for modification. This allows chemists to systematically alter the molecule's properties, such as its size, polarity, and ability to form hydrogen bonds, to optimize its interaction with biological targets. The derivatives of 2-chloronicotinic acid, for example, are used to synthesize a wide range of compounds, including antibiotics and cardiovascular drugs, highlighting the versatility of this chemical scaffold researchgate.net. The ability to generate diverse libraries of pyridine-based compounds from this single intermediate makes it a powerful tool for researchers exploring new medicines and materials.

Methodological Advancements Through Its Use as a Substrate

While often used to produce target molecules, this compound and its relatives also play a role in the advancement of synthetic methodologies. The reactivity of the 2-chloro-pyridine system makes it a suitable substrate for testing and optimizing new chemical reactions, particularly in the area of cross-coupling and nucleophilic substitution.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the molecular structure of Ethyl 2-chloro-5-methylnicotinate. By analyzing the chemical shifts, multiplicities, and correlations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be confirmed.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethyl group, the methyl group, and the pyridine (B92270) ring. The aromatic region is of particular interest, revealing the substitution pattern on the pyridine ring.

The ethyl group gives rise to a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, a characteristic pattern due to spin-spin coupling. The methyl group attached to the pyridine ring at position 5 is expected to appear as a singlet in the upfield region of the aromatic spectrum.

The pyridine ring itself has two protons. Based on data for the parent heterocycle, 2-chloro-5-methylpyridine, the proton at position 4 (H-4) appears as a doublet, and the proton at position 6 (H-6) also appears as a doublet. chemicalbook.com The introduction of the electron-withdrawing ethyl carboxylate group at position 3 causes a downfield shift for the adjacent protons.

The expected chemical shifts (δ) in parts per million (ppm) are detailed in the table below.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-6 (Pyridine ring) | ~8.3 - 8.5 | Doublet (d) | ~2.5 |

| H-4 (Pyridine ring) | ~7.9 - 8.1 | Doublet (d) | ~2.5 |

| -OCH₂CH₃ (Ethyl) | ~4.3 - 4.5 | Quartet (q) | ~7.1 |

| -CH₃ (Methyl on ring) | ~2.3 - 2.5 | Singlet (s) | N/A |

| -OCH₂CH₃ (Ethyl) | ~1.3 - 1.5 | Triplet (t) | ~7.1 |

Table 1: Predicted ¹H NMR spectral data for this compound.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, eight distinct signals are expected: six for the pyridine ring carbons and two for the ethyl ester carbons.

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing at the lowest field (~164-166 ppm). libretexts.org The carbons of the pyridine ring appear in the aromatic region (typically 120-160 ppm). The carbon atom bonded to the chlorine atom (C-2) is expected to be significantly deshielded. The carbons of the ethyl group and the methyl group on the ring are found at the highest field. libretexts.org For instance, in ethyl nicotinate (B505614), the methylene and methyl carbons of the ethyl group appear around 61 ppm and 14 ppm, respectively. nih.gov

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=O (Ester) | ~164 - 166 |

| C-2 (Pyridine ring, C-Cl) | ~152 - 154 |

| C-6 (Pyridine ring) | ~150 - 152 |

| C-4 (Pyridine ring) | ~140 - 142 |

| C-5 (Pyridine ring) | ~135 - 137 |

| C-3 (Pyridine ring) | ~125 - 127 |

| -OCH₂CH₃ (Ethyl) | ~61 - 63 |

| -CH₃ (Methyl on ring) | ~17 - 19 |

| -OCH₂CH₃ (Ethyl) | ~14 - 15 |

Table 2: Predicted ¹³C NMR spectral data for this compound.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. For this compound, a key correlation would be observed between the H-4 and H-6 protons of the pyridine ring, confirming their spatial proximity. Another expected cross-peak would connect the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom. For example, the signal for the ring methyl protons (~2.4 ppm) would show a cross-peak with the ring methyl carbon signal (~18 ppm). Similarly, the aromatic protons H-4 and H-6 would be correlated to their respective carbon atoms, C-4 and C-6.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular framework. Key expected correlations include:

A correlation between the H-6 proton and the C-2, C-4, and C-5 carbons.

A correlation between the H-4 proton and the C-2, C-6, and the C-3 carbons.

Correlations from the methylene protons of the ethyl group to the ester carbonyl carbon (C=O) and the C-3 carbon of the pyridine ring, confirming the attachment of the ester group.

Correlations from the protons of the ring's methyl group to C-4, C-5, and C-6.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its main functional groups.

C=O Stretching: A strong, prominent absorption band is expected in the region of 1720-1740 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an unsaturated ester. rsc.org

C-O Stretching: The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1300-1100 cm⁻¹ region.

Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the substituted pyridine ring typically appear in the 1600-1400 cm⁻¹ region. researchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups are seen just below 3000 cm⁻¹.

C-Cl Stretching: The stretching vibration for the C-Cl bond is expected to appear as a medium to strong band in the 800-600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carbonyl (Ester) | C=O Stretch | 1720 - 1740 |

| Pyridine Ring | C=C and C=N Stretch | 1400 - 1600 |

| Ester | C-O Stretch | 1100 - 1300 |

| Alkyl Groups | C-H Stretch (aliphatic) | 2850 - 3000 |

| Pyridine Ring | C-H Stretch (aromatic) | 3000 - 3100 |

| Chloro-substituent | C-Cl Stretch | 600 - 800 |

Table 3: Key expected FT-IR absorption frequencies for this compound.

The vibrational spectra can also offer insights into the molecule's conformation, particularly concerning the orientation of the ethyl ester group relative to the plane of the pyridine ring. The exact position and shape of the C=O stretching band can be sensitive to this orientation due to conjugation effects with the aromatic ring. Rotational isomers (rotamers) may exist in solution, potentially leading to broadening or splitting of certain vibrational bands, including those of the ester's C-O stretch and the ring's out-of-plane bending modes. A detailed analysis, often supported by computational calculations, would be required to assign specific spectral features to distinct conformational states.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

The study of a molecule's electronic transitions through Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable insight into its chromophoric system. For this compound, the pyridine ring, substituted with a chloro group, a methyl group, and an ethyl carboxylate group, constitutes the principal chromophore. The absorption of UV-Vis radiation by this molecule would be expected to result in π → π* and n → π* transitions.

The π → π* transitions, typically of high intensity, arise from the excitation of electrons from the π bonding orbitals of the aromatic ring to the corresponding anti-bonding orbitals. The n → π* transitions, which are generally weaker, involve the promotion of a non-bonding electron, such as those on the nitrogen atom of the pyridine ring or the oxygen atoms of the ester group, to a π* anti-bonding orbital. The precise wavelengths (λmax) and molar absorptivities (ε) of these transitions are influenced by the electronic effects of the substituents. The chlorine atom, being electron-withdrawing, and the methyl group, being electron-donating, along with the ester group, would modulate the energy levels of the molecular orbitals and thus the absorption maxima.

A hypothetical UV-Vis spectrum would be predicted to show characteristic absorption bands in the UV region. The exact position of these bands would be sensitive to the solvent used for analysis due to solvatochromic effects.

Table 1: Predicted UV-Vis Absorption Characteristics for this compound

| Transition Type | Predicted Wavelength Range (nm) | Expected Intensity |

|---|---|---|

| π → π* | 200 - 300 | High |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

In a typical electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (199.63 g/mol ). bldpharm.com A characteristic isotopic pattern for the molecular ion would be observed due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), with a prominent M+2 peak.

The fragmentation of the molecular ion would likely proceed through several key pathways, including the loss of the ethoxy group (-OCH₂CH₃) from the ester, the loss of ethylene (B1197577) (-C₂H₄) via a McLafferty rearrangement, and cleavage of the chloro or methyl substituents.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide the high-accuracy mass measurement required to determine the elemental composition of the molecular ion and its fragments. This technique is crucial for distinguishing between ions of the same nominal mass but different elemental formulas, thus confirming the identity of this compound. For instance, an exact mass measurement of the molecular ion would differentiate it from other potential isobaric compounds.

Table 2: Theoretical HRMS Data for this compound

| Ion Formula | Isotope | Calculated m/z |

|---|---|---|

| [C₉H₁₀³⁵ClNO₂]⁺ | M⁺ | 199.0399 |

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) would be employed to further investigate the fragmentation pathways. In an MS/MS experiment, the molecular ion of this compound would be selectively isolated and then subjected to collision-induced dissociation (CID). The resulting product ions would provide detailed structural information. For example, fragmentation of the precursor ion at m/z 199 could yield product ions corresponding to the loss of specific neutral fragments, helping to piece together the molecule's structure and confirm the connectivity of its functional groups.

Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS, LC-MS)

The coupling of chromatographic separation with mass spectrometric detection provides a powerful method for the analysis of complex mixtures and the definitive identification of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS) would be a suitable technique for the analysis of this compound, given its likely volatility. The compound would first be separated from other components on a GC column based on its boiling point and polarity. The separated compound would then enter the mass spectrometer, where its mass spectrum would be recorded, allowing for positive identification. The retention time from the GC and the mass spectrum together provide a high degree of certainty in the identification. While no specific GC-MS analysis of this compound is publicly available, methods for similar compounds have been developed. sigmaaldrich.cn

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful tool, particularly for compounds that are not sufficiently volatile or are thermally labile. nih.gov In LC-MS analysis, this compound would be separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. This technique is widely used for the characterization of a vast array of organic molecules. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide a wealth of structural information.

This technique would allow for the direct visualization of the molecule's conformation, including the planarity of the pyridine ring and the orientation of the substituents. Key structural parameters such as bond lengths, bond angles, and torsion angles would be determined with high precision. Furthermore, the analysis of the crystal packing would reveal the nature and geometry of intermolecular interactions, such as hydrogen bonds or π-stacking, which govern the solid-state architecture. While the crystal structure for this specific compound is not publicly documented, studies on similar molecules demonstrate the power of this technique in elucidating detailed structural features. researchgate.netmdpi.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl 2-(chloromethyl)-5-methylnicotinate hydrochloride |

| Chlorine |

| Ethylene |

| Carbon |

| Hydrogen |

| Nitrogen |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and, consequently, other molecular properties.

Density Functional Theory (DFT) has become a popular and versatile computational method for studying medium to large-sized molecules due to its favorable balance between accuracy and computational cost. DFT calculations focus on the electron density rather than the complex many-electron wavefunction. The accuracy of DFT calculations is highly dependent on the choice of the functional (e.g., B3LYP, PBE) and the basis set (e.g., 6-31G*, cc-pVDZ). A larger basis set generally provides more accurate results but requires greater computational resources. For a molecule like Ethyl 2-chloro-5-methylnicotinate, a typical DFT study would involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm it as a true minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and shapes of these orbitals provide valuable information about the molecule's reactivity and the likely sites for electrophilic and nucleophilic attack.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles. For this compound, the HOMO would likely be distributed over the electron-rich regions of the pyridine (B92270) ring and the ester group.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons, indicating higher reactivity towards nucleophiles. In this compound, the LUMO is expected to be located on the pyridine ring, influenced by the electron-withdrawing chloro and ester substituents.

The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. A small HOMO-LUMO gap generally implies higher reactivity. Other chemical reactivity descriptors that can be derived from HOMO and LUMO energies include electronegativity, chemical hardness, and the electrophilicity index. These descriptors would provide a quantitative measure of the reactivity of this compound.

While the theoretical framework to perform these analyses is well-established, the absence of published research containing specific calculated values for this compound prevents the inclusion of detailed data tables and in-depth research findings in this article. Future computational studies are necessary to elucidate the specific electronic and structural properties of this compound.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational method used to visualize the three-dimensional charge distribution of a molecule. It reveals the electrostatic potential on the surface of a molecule, which is invaluable for predicting its reactivity towards electrophilic and nucleophilic agents. researchgate.net The MEP map uses a color scale to denote different potential regions: red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-deficient regions (positive potential), the preferred sites for nucleophilic attack. Green and yellow areas represent neutral or intermediate potential.

For this compound, the MEP map would highlight specific reactive zones:

Negative Regions (Red/Yellow): The highest electron density is expected around the nitrogen atom of the pyridine ring and the carbonyl oxygen of the ester group. These sites are the most likely targets for protonation and electrophilic attack.

Positive Regions (Blue): Electron-deficient areas are anticipated around the hydrogen atoms of the methyl and ethyl groups, as well as near the carbon atom attached to the chlorine, making it a potential site for nucleophilic substitution.

The importance of MEP analysis lies in its ability to simultaneously display molecular shape and electrostatic potential, providing a guide to physiochemical properties and intermolecular interactions. researchgate.net

Table 1: Predicted Reactive Sites from MEP Analysis

| Site | Atom(s) | Predicted Electrostatic Potential | Implied Reactivity |

|---|---|---|---|

| Pyridine Nitrogen | N | Strong Negative | Electrophilic Attack, Hydrogen Bonding |

| Carbonyl Oxygen | O | Strong Negative | Electrophilic Attack, Hydrogen Bonding |

| C2 Carbon | C (bonded to Cl) | Moderate Positive | Nucleophilic Attack |

| Ester Carbonyl Carbon | C (of C=O) | Strong Positive | Nucleophilic Attack |

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups. Theoretical vibrational frequency calculations, typically performed using DFT methods (like B3LYP with a 6-31G(d,p) basis set), can predict these spectra with a high degree of accuracy. By comparing the calculated spectrum with experimental data, a detailed assignment of vibrational modes can be achieved, confirming the molecular structure.

For this compound, key vibrational modes would include:

C=O Stretching: A strong absorption band characteristic of the ester group.

C-Cl Stretching: A band in the lower frequency region, indicative of the chloro substituent.

Pyridine Ring Vibrations: A series of bands corresponding to C-C and C-N stretching within the aromatic ring.

C-H Stretching: Vibrations from the methyl and ethyl groups.

Discrepancies between calculated and experimental frequencies often arise from the fact that theoretical calculations are typically for a single molecule in a vacuum (gas phase), whereas experimental spectra are often recorded in solid or liquid states. nist.gov These differences can be minimized by applying scaling factors or using more advanced computational models that account for intermolecular interactions.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Experimental Range (cm⁻¹) | Predicted Theoretical Range (cm⁻¹) |

|---|---|---|---|

| Ester | C=O Stretch | 1715-1735 | 1720-1750 |

| Alkyl Halide | C-Cl Stretch | 600-800 | 650-850 |

| Aromatic Ring | C=N Stretch | 1550-1650 | 1570-1660 |

| Aromatic Ring | C=C Stretch | 1400-1600 | 1420-1610 |

| Alkyl Group | C-H Stretch | 2850-3000 | 2870-3020 |

Note: Theoretical ranges are approximate and can vary based on the computational method and basis set used.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry allows for the detailed exploration of potential chemical reactions involving this compound. By modeling reaction pathways, chemists can predict the feasibility of a reaction, identify intermediates, and calculate the energy barriers associated with each step. This is achieved by locating the transition state (TS)—the highest energy point along the reaction coordinate—which connects reactants to products.

A common reaction for this class of compounds is nucleophilic aromatic substitution, where the chlorine atom at the C2 position is replaced by a nucleophile. Theoretical modeling could map the energy profile of this reaction, providing the activation energy required to overcome the transition state. Such studies are critical for optimizing reaction conditions (e.g., temperature, catalyst) to improve product yield and reaction rates. These computational approaches are instrumental in designing synthetic routes for novel pyridine derivatives. researchgate.net

Solvent Effects and Implicit Solvation Models in Computational Studies

The solvent environment can significantly influence the structure, stability, and reactivity of a molecule. Computational studies often incorporate solvent effects to provide more realistic predictions. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are widely used for this purpose. researchgate.net

In the PCM approach, the solvent is treated as a continuous medium with a defined dielectric constant, rather than as individual molecules. researchgate.net This model creates a cavity in the solvent continuum that is shaped by the solute molecule. The solute polarizes the solvent, which in turn creates a reaction field that interacts with the solute's electron distribution. For this compound, using a PCM model would be essential for accurately predicting its properties in different solvents, such as how its dipole moment or the energy of its frontier molecular orbitals might change in a polar versus a non-polar medium.

Advanced Machine Learning and Artificial Intelligence Applications in Compound Design

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing computational chemistry and drug design. For compounds like this compound, these technologies can be applied to accelerate the discovery of new derivatives with enhanced properties.

One prominent application is Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov A QSAR model is a mathematical equation that relates the chemical structure of a compound to its biological activity or a specific chemical property. youtube.com By training an ML algorithm on a dataset of known pyridine derivatives and their measured activities, a predictive QSAR model can be developed. nih.gov This model can then be used to rapidly screen a virtual library of new, unsynthesized derivatives of this compound to identify candidates with the highest predicted potency or most desirable properties, significantly reducing the time and cost associated with experimental synthesis and testing.

Future Directions and Emerging Research Avenues

Sustainable and Green Chemistry Approaches in Nicotinate (B505614) Ester Synthesis

The principles of green chemistry are becoming central to the synthesis of nicotinate esters, aiming to reduce environmental impact and improve safety. Research is focused on developing methods that use milder reaction conditions, employ renewable resources, and minimize waste. google.com One promising strategy involves the use of biocatalysis, where enzymes replace traditional chemical catalysts. For instance, lipases like Novozym® 435 have been successfully used in the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate in environmentally friendly solvents like tert-amyl alcohol. nih.gov This enzymatic approach often leads to high yields and can be integrated into continuous-flow systems, further enhancing its sustainability. nih.gov

Another green approach is the development of catalyst- and solvent-free reactions. Studies have shown the successful synthesis of 2-anilino nicotinic acids derivatives through operationally simple procedures that provide good to excellent yields in short reaction times without the need for harmful solvents or metal catalysts. researchgate.net Additionally, the use of acidic ionic liquids as reusable catalysts and solvents presents a viable green alternative, offering the advantages of easy separation and reduced pollution. google.com These sustainable methodologies are actively being explored for their applicability to the synthesis of substituted nicotinate esters like Ethyl 2-chloro-5-methylnicotinate.

Flow Chemistry and Continuous Manufacturing of this compound

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing in chemical synthesis. youtube.comrsc.org This technique involves pumping reactants through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. youtube.com The primary advantages include enhanced safety due to the small volume of reactive materials at any given moment, improved reaction efficiency, and greater scalability. youtube.comnih.gov

For the production of nicotinate derivatives, flow chemistry offers significant benefits. The combination of continuous-flow microreactors with enzymatic catalysis has been shown to dramatically reduce reaction times and increase product yields compared to batch processes. nih.gov For example, the synthesis of nicotinamide derivatives catalyzed by Novozym® 435 in a continuous-flow setup achieved high yields (81.6–88.5%) with a residence time of just 35 minutes, a substantial improvement over the 24 hours required for the equivalent batch reaction. nih.gov This approach, which can be adapted for compounds like this compound, paves the way for safer, more efficient, and environmentally conscious manufacturing of pharmaceuticals and fine chemicals. youtube.comrsc.org

| Parameter | Batch Reactor | Continuous-Flow Microreactor |

| Reaction Time | 24 hours | 35 minutes |

| Product Yield | Lower | Increased (81.6–88.5%) |

| Process Control | Less Precise | Highly Precise |

| Safety | Higher risk with large volumes | Enhanced safety with small volumes |

| Scalability | Complex | More straightforward |

Table comparing batch vs. continuous-flow synthesis for nicotinate derivatives, based on data from a study on nicotinamide synthesis. nih.gov

Chemoinformatics and Data-Driven Discovery in Pyridine (B92270) Chemistry

Chemoinformatics is a rapidly growing field that combines chemistry, computer science, and information science to analyze vast datasets of chemical structures and properties. nih.govnih.gov By applying machine learning algorithms to chemical 'big' data, researchers can build predictive models for a wide range of applications, including quantitative structure-activity relationship (QSAR) analysis and drug discovery. nih.govmdpi.com

In the realm of pyridine chemistry, chemoinformatics provides powerful tools for accelerating research and development. mdpi.com For a compound like this compound, these methods can be used to:

Predict Physicochemical Properties: Estimate properties like solubility, boiling point, and reactivity without the need for initial laboratory experiments.

Design Novel Derivatives: Use computational models to design new molecules with desired biological activities or chemical characteristics by modifying the core pyridine structure. univ-lille.fr

Optimize Reaction Conditions: Analyze large datasets of chemical reactions to predict the optimal catalysts, solvents, and conditions for synthesizing pyridine compounds.

The integration of machine learning and chemoinformatics is transforming the discovery process from a trial-and-error approach to a more targeted, data-driven strategy, ultimately saving time and resources. nih.govfrontiersin.org

Exploration of Novel Catalytic Systems for Nicotinate Transformations

The development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of chemical transformations involving nicotinate esters. Research is moving beyond traditional catalysts to explore more sophisticated and sustainable options. mdpi.comsciencedaily.com

Biocatalysts: Enzymes such as Nicotinate Dehydrogenase (NDHase) are being used for specific transformations, like the hydroxylation of the pyridine ring at the C6 position. jmb.or.kr This method is highly regioselective, produces almost no by-products, and is environmentally friendly, offering a green alternative to traditional chemical methods. jmb.or.kr

Organocatalysts: Small organic molecules are being employed as catalysts, which can offer advantages over metal-based catalysts and enzymes, including stability and lower cost. mdpi.com

Advanced Metal Catalysis: The design of novel metal-based catalysts continues to be a major area of research. For example, new palladium-catalyzed methods are being developed for complex reactions like the sequential oxycyclization of indole-tethered allenes, showcasing the ability to achieve high yields in intricate transformations. acs.org More recently, a new class of geminal-atom catalysts (GACs) featuring two copper ions held in a polymeric carbon nitride structure has shown high efficiency and reusability in cross-coupling reactions, which could be applied to modify nicotinate structures. sciencedaily.com

These diverse catalytic systems provide a rich toolbox for chemists to perform a wide array of transformations on the this compound scaffold, enabling the synthesis of new and complex molecules.

| Catalyst Type | Example | Application to Nicotinates | Key Advantage |

| Biocatalyst | Nicotinate Dehydrogenase (NDHase) | C6-Hydroxylation of nicotinic acid | High regioselectivity, environmentally friendly jmb.or.kr |

| Metal-Free | None (Catalyst-free conditions) | Amination of 2-chloronicotinic acid | Avoids metal contamination, simple procedure researchgate.net |

| Palladium Catalyst | Pd(dppf)Cl2 | Cross-coupling reactions | Versatility in forming C-C and C-N bonds acs.org |

| Geminal-Atom Catalyst | Dual-atom Copper on PCN | Cross-coupling reactions | High efficiency, stability, and reusability sciencedaily.com |

| Hydrogenation Catalysts | Lindlar, Pd-C, Raney Nickel | Dechlorination/Hydrogenation | Selective reduction of functional groups patsnap.com |

Table summarizing novel and conventional catalytic systems for transformations relevant to nicotinate chemistry.

Advanced Spectroscopic and Imaging Techniques for Reaction Monitoring

The ability to monitor chemical reactions in real-time is essential for understanding reaction mechanisms, optimizing conditions, and ensuring process control, particularly in continuous manufacturing. acs.org Advanced spectroscopic techniques are at the forefront of this effort.

Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) Spectroscopy: Both NMR and FTIR are powerful tools for tracking the progress of a reaction. mdpi.commdpi.com They can identify the chemical structures of reactants, intermediates, and products, allowing researchers to observe the conversion of starting materials and the emergence of new species over time. acs.orgmdpi.com In-situ or online monitoring using these techniques provides immediate feedback, enabling precise control over flow rates and temperatures in a continuous process. mdpi.com

Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate and identify volatile compounds in a reaction mixture, providing quantitative data on product formation and purity. scholarsresearchlibrary.com

Fluorescence Spectroscopy: For certain classes of molecules, fluorescence spectroscopy can be employed. Studies on pyridine derivatives have used UV-vis absorption and fluorescence spectra to investigate their optical properties and how they are affected by their chemical environment. researchgate.net

By integrating these advanced analytical methods directly into the reaction setup, chemists can gain a deeper understanding of the synthesis of this compound, leading to improved yields, higher purity, and more robust manufacturing processes.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Ethyl 2-chloro-5-methylnicotinate, and how should conflicting spectral data be addressed?

- Methodological Answer :

-

Use ¹H/¹³C NMR to confirm the ester group (δ ~4.3 ppm for ethyl CH₂, δ ~1.3 ppm for CH₃) and aromatic protons (δ 7.0–8.5 ppm).

-

Mass spectrometry (HRMS) verifies molecular weight (199.63 g/mol) and fragmentation patterns.

-

IR spectroscopy identifies carbonyl (C=O stretch ~1700 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹).

-

Contradiction Resolution : Re-run analyses under standardized conditions (solvent, temperature) and cross-reference with computational predictions (DFT calculations) . For purity disputes, use HPLC with a C18 column (acetonitrile/water gradient) to isolate impurities .

- Data Table :

| Technique | Key Peaks/Bands | Expected Values |

|---|---|---|

| ¹H NMR | Ethyl CH₂ | δ 4.3 (q, J=7.1 Hz) |

| IR | C=O stretch | ~1700 cm⁻¹ |

| HRMS | [M+H]⁺ | 200.63 m/z |

Q. How should storage conditions be optimized to maintain the stability of this compound?

- Methodological Answer :

- Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group.

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation (e.g., free acid formation). Use TGA/DSC to assess thermal stability .

Advanced Research Questions

Q. How can researchers design a reaction pathway to functionalize the 2-chloro substituent while preserving the ester group?

- Methodological Answer :

-

Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) requires protection of the ester. Use TMSCl to temporarily protect the carbonyl oxygen.

-

Controlled substitution : Optimize solvent polarity (DMF > THF) and base strength (K₂CO₃ vs. Cs₂CO₃) to favor nucleophilic displacement at C2 without ester cleavage. Monitor via in-situ FTIR for real-time reaction tracking .

- Data Table :

| Reaction Type | Conditions | Yield (%) | Side Products |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, DMF, 80°C | 72 | Ester hydrolysis (<5%) |

| SNAr Displacement | K₂CO₃, DMSO, 60°C | 85 | None detected |

Q. What systematic approaches are recommended to resolve contradictions between computational reactivity models and experimental kinetic data?

- Methodological Answer :

- Perform multivariate analysis to identify outliers in datasets (e.g., Arrhenius plot deviations).

- Use SHELX for crystallographic validation of intermediate structures to confirm mechanistic hypotheses .

- Apply meta-analysis frameworks (e.g., COSMOS-E) to harmonize data from divergent studies, adjusting for variables like solvent polarity or catalyst loading .

Q. How can degradation pathways be mapped for this compound under oxidative conditions?

- Methodological Answer :

- Use LC-MS/MS to identify degradation products. Expose the compound to H₂O₂/UV light and track intermediates.

- Isotopic labeling (¹⁸O-water) clarifies hydrolysis mechanisms. For radical-mediated pathways, employ EPR spectroscopy to detect transient species .

Guidelines for Reproducibility

- Experimental Reporting : Follow Beilstein Journal of Organic Chemistry standards: detail synthetic protocols, characterization data, and purity thresholds (>95% by HPLC) .

- Ethical Considerations : Ensure methodology transparency and disclose conflicts of interest per Guidelines for Research Ethics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.